4-Chloro-7-iodo-2,6-dimethylquinoline
Description
Propriétés
Numéro CAS |
507240-39-3 |
|---|---|
Formule moléculaire |
C11H9ClIN |
Poids moléculaire |
317.55 g/mol |
Nom IUPAC |
4-chloro-7-iodo-2,6-dimethylquinoline |
InChI |
InChI=1S/C11H9ClIN/c1-6-3-8-9(12)4-7(2)14-11(8)5-10(6)13/h3-5H,1-2H3 |
Clé InChI |
NZEYYJJUYIBPBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(N=C2C=C1I)C)Cl |
Origine du produit |
United States |
Difference between 4-chloro-7-iodo and 4,7-dichloro quinoline derivatives
An In-depth Technical Guide to the Synthetic Utility and Reactivity of 4-Chloro-7-Iodoquinoline and 4,7-Dichloroquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Within this class, halogenated derivatives serve as exceptionally versatile intermediates for drug design and development. This technical guide provides an in-depth comparative analysis of two pivotal quinoline building blocks: 4-chloro-7-iodoquinoline and 4,7-dichloroquinoline. We will explore their distinct physicochemical properties, synthetic pathways, and critically, their differential chemical reactivity. The primary focus will be on how the specific halogen at the 7-position (iodine vs. chlorine) dictates the subsequent synthetic strategies, enabling access to diverse chemical spaces. While both molecules feature a highly activated C4-chloro group amenable to nucleophilic aromatic substitution, the C7-iodo substituent offers a unique vector for functionalization via modern cross-coupling methodologies—a pathway largely inaccessible for the C7-chloro analogue. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to strategically leverage these differences in the synthesis of novel bioactive compounds.
Introduction: The Quinoline Core in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical sciences.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The electronic nature and steric profile of the quinoline core can be finely tuned through substitution, allowing medicinal chemists to optimize pharmacokinetic and pharmacodynamic properties.
Halogenation of the quinoline ring is a key strategy for creating versatile chemical intermediates.[4] Halogens can act as bioisosteres, modulate lipophilicity, and, most importantly, serve as synthetic handles for further molecular elaboration. This guide focuses on two closely related yet synthetically distinct building blocks: 4,7-dichloroquinoline (1 ) and 4-chloro-7-iodoquinoline (2 ).
4,7-dichloroquinoline is famously the precursor to the life-saving antimalarial drugs chloroquine and hydroxychloroquine.[5][6] Its synthetic utility is primarily driven by the high reactivity of the C4-chloro group towards nucleophiles. In contrast, 4-chloro-7-iodoquinoline, while also possessing a reactive C4-chloro group, introduces a C7-iodo substituent. The carbon-iodine bond's unique properties make it an ideal handle for transition-metal-catalyzed cross-coupling reactions, opening a gateway to a much broader array of C7-functionalized derivatives. Understanding the nuanced differences between these two molecules is paramount for designing efficient and innovative synthetic routes in modern drug discovery.
Comparative Physicochemical Properties
A foundational understanding of the physical and chemical properties of these intermediates is essential before delving into their reactivity. The substitution of chlorine with the larger, more polarizable iodine atom at the C7 position results in a significant increase in molecular weight and a higher melting point.
| Property | 4,7-Dichloroquinoline (1 ) | 4-Chloro-7-iodoquinoline (2 ) |
| Molecular Formula | C₉H₅Cl₂N[7] | C₉H₅ClIN[8] |
| Molecular Weight | 198.05 g/mol [7] | 289.50 g/mol [8] |
| CAS Number | 86-98-6[7] | 98591-57-2[8] |
| Appearance | White powder/solid[7] | Solid[8] |
| Melting Point | 84–86 °C[9] | 125–129 °C[8] |
| IUPAC Name | 4,7-dichloroquinoline[10] | 7-chloro-4-iodoquinoline[11] |
Synthesis of Key Intermediates
The synthetic routes to these two quinoline derivatives are distinct and rely on classical heterocyclic chemistry principles.
Synthesis of 4,7-Dichloroquinoline
The most common and industrially scalable synthesis of 4,7-dichloroquinoline is a multi-step process starting from m-chloroaniline, often following the principles of the Gould-Jacobs reaction.[6][7]
The process involves three key transformations:
-
Condensation: m-chloroaniline is condensed with diethyl ethoxymethylenemalonate to form an enamine intermediate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling solvent like Dowtherm A, which induces cyclization to form the 4-hydroxy-7-chloroquinoline-3-carboxylate ester.[12]
-
Hydrolysis & Decarboxylation: Saponification of the ester followed by acidification yields the corresponding carboxylic acid, which readily decarboxylates upon heating to give 7-chloro-4-hydroxyquinoline.[13]
-
Chlorination: The final and critical step is the conversion of the 4-hydroxy group to a chloro group. This is achieved by heating with phosphorus oxychloride (POCl₃), often with catalytic amounts of a base like DMF or in the presence of PCl₅.[13][14][15] The hydroxyl group is a poor leaving group; POCl₃ converts it into a phosphonate ester, which is an excellent leaving group, allowing for substitution by a chloride ion.
Synthesis of 4-Chloro-7-Iodoquinoline
The synthesis of 4-chloro-7-iodoquinoline typically follows a similar logic, but starts with an appropriately substituted aniline, namely 3-iodoaniline. The subsequent steps of condensation, cyclization, hydrolysis/decarboxylation, and final chlorination of the 4-hydroxy group with POCl₃ mirror the synthesis of its dichloro counterpart.[16] An alternative approach involves the direct iodination of a pre-formed 7-chloroquinoline derivative, though regioselectivity can be a challenge.
Comparative Chemical Reactivity: The Core Directive
The synthetic divergence between these two molecules is dictated by the nature of the C-X bond at position 7 and the electronic environment of the quinoline ring.
Reactivity at the C4 Position: Nucleophilic Aromatic Substitution (SNAr)
Both 4,7-dichloroquinoline and 4-chloro-7-iodoquinoline share a highly reactive C4-chloro substituent. The C4 position is electronically activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent ring nitrogen. This effect stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in the SNAr mechanism.
This reactivity is the cornerstone of the synthesis of chloroquine, hydroxychloroquine, and countless other 4-aminoquinoline analogues.[17][18][19] The C4-chloro group can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, typically under thermal or microwave-assisted conditions.[20][21]
Reactivity at the C7 Position: A Tale of Two Halogens
The crucial difference lies in the reactivity of the halogen at the C7 position.
-
7-Chloro Group: The C-Cl bond on the benzene ring of 4,7-dichloroquinoline is significantly less reactive towards SNAr than the C4-Cl, as it lacks the strong activation from the ring nitrogen. Furthermore, it is a relatively poor substrate for many standard palladium-catalyzed cross-coupling reactions. While some specific catalytic systems can activate aryl chlorides, they often require harsh conditions, specialized ligands, and may suffer from lower yields compared to their bromide or iodide counterparts.
-
7-Iodo Group: The C-I bond in 4-chloro-7-iodoquinoline is fundamentally different. The bond is weaker and more polarizable than the C-Cl bond. This makes the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions . This opens up a vast and modern synthetic playbook, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C7 position with high efficiency and selectivity. Common examples include:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds (biaryls).
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds (alkynylated quinolines).
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Iodo-Magnesium Exchange: The C-I bond can be readily converted into an organomagnesium reagent, which can then react with a variety of electrophiles to introduce diverse functional groups at the C4 (after rearrangement) or C7 position.
-
Experimental Protocols
The following are representative, generalized protocols. Researchers must adapt them based on specific substrates and laboratory safety protocols.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at C4
This protocol describes a typical reaction for synthesizing a 4-aminoquinoline derivative from 4,7-dichloroquinoline.
-
Reagents & Setup: In a microwave vial or round-bottom flask equipped with a reflux condenser, combine 4,7-dichloroquinoline (1.0 eq.). Add a suitable solvent such as ethanol, DMF, or NMP.
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 - 1.5 eq.).
-
Base (Optional): For amine hydrochlorides or less reactive amines, a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq.) can be added to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to a temperature between 100-150 °C. [18]Reaction times can vary from 1 hour (microwave) to 24 hours (conventional heating). [17]Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: After cooling, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Suzuki Cross-Coupling at C7
This protocol describes a typical reaction for creating a C-C bond at the C7 position of a 4-substituted-7-iodoquinoline derivative. (Note: This assumes the C4 position has already been functionalized or is protected).
-
Reagents & Setup: To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the 7-iodoquinoline substrate (1.0 eq.), the desired boronic acid or ester (1.2 - 1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by flash column chromatography on silica gel to yield the C7-arylated quinoline.
Conclusion
While 4,7-dichloroquinoline and 4-chloro-7-iodoquinoline appear structurally similar, their synthetic personalities are profoundly different. 4,7-dichloroquinoline is a highly optimized, cost-effective intermediate for a specific, yet vital, class of compounds: 4-amino-7-chloroquinolines. Its reactivity is focused and predictable. In contrast, 4-chloro-7-iodoquinoline is a tool of discovery, offering a dual-handle approach to molecular diversification. The C4-chloro group provides a reliable anchor point for SNAr chemistry, while the C7-iodo group unlocks the vast potential of modern cross-coupling chemistry. For the drug development professional, understanding this fundamental difference is key to designing efficient syntheses, whether for scaling up a known active pharmaceutical ingredient or for exploring novel chemical scaffolds in the quest for the next generation of therapeutics.
References
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). MDPI. [Link]
-
4,7-Dichloroquinoline. Wikipedia. [Link]
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Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd. [Link]
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4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]
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The Indispensable Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
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Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]
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4,7-Dichloroquinoline CAS#: 86-98-6. ChemWhat. [Link]
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4,7-Dichloroquinoline. PubChem. [Link]
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Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. ResearchGate. [Link]
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Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). MDPI. [Link]
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Saini, M., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. [Link]
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Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). (n.d.). ResearchGate. [Link]
- Industrial preparation method of 4,7-dichloroquinoline. (2014).
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The Reaction of 4,7-Dichloroquinoline with Acetic Acid. (1950). ACS Publications. [Link]
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Quinoline, 4,7-dichloro-. NIST WebBook. [Link]
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Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Taylor & Francis Online. [Link]
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New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2024). MDPI. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Proceedings of the Indian National Science Academy. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. [Link]
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The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. (1946). Journal of the American Chemical Society. [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry. [Link]
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Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Oriental Journal of Chemistry. [Link]
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4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. (2010). Journal of Medicinal Chemistry. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
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Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Journal of Chemistry. [Link]
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An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). Asian Journal of Pharmaceutical and Clinical Research. [Link]
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7-Chloro-4-iodoquinoline. PubChem. [Link]
- Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. (2015).
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2025). ResearchGate. [Link]
-
7-Chloro-4-hydroxyquinoline. PubChem. [Link]
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Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. (2015). Antimicrobial Agents and Chemotherapy. [Link]
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A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2022). Molecules. [Link]
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Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules. [Link]
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Halogenated Quinoline Building Blocks: Precision Tools for Kinase Inhibitor Design
Executive Summary
This technical guide addresses the strategic synthesis and application of halogenated quinoline scaffolds in kinase inhibitor discovery. Quinolines function as "privileged structures" due to their bio-isosteric resemblance to the purine ring of ATP. The incorporation of halogens (F, Cl, Br, I) is not merely for lipophilic tuning but serves two critical mechanistic functions: Halogen Bonding (XB) for orthogonal binding interactions within the hinge region, and Reactive Orthogonality for site-selective modular synthesis.[1]
Part 1: The Pharmacophore & Halogen Bonding Mechanics
The "String-of-Pearls" Orbital Theory
In kinase inhibitor design, halogens are often treated as hydrophobic bulk.[1] However, advanced SAR (Structure-Activity Relationship) utilizes the sigma-hole concept.[1] A halogen atom (X) covalently bonded to an electron-withdrawing quinoline ring develops a positive electrostatic potential cap (
-
Mechanism: This positive region interacts with Lewis bases (e.g., backbone carbonyl oxygens in the kinase hinge region, such as the gatekeeper residue).
-
Orbital Insight: The "String-of-Pearls" phenomenon describes the specific shape of the LUMO lobes along the C-X bond.[2] In polyhalogenated quinolines, the size of these lobes dictates site-selectivity for metal-halogen exchange and oxidative addition, allowing precise synthetic manipulation [1].[1]
Interaction Diagram: Quinoline in the ATP Pocket
The following diagram illustrates the dual role of the quinoline scaffold: mimicking ATP's adenine and utilizing halogen bonding for specificity.
Caption: Schematic of halogen bonding (XB) where the halogen's sigma-hole interacts with the backbone carbonyl, distinct from classical hydrogen bonding.
Part 2: Synthetic Access & Building Block Construction[1]
The synthesis of halogenated quinolines must be scalable and regioselective. The Gould-Jacobs reaction and Conrad-Limpach synthesis are the industry standards for generating the 4-hydroxyquinoline core, which is subsequently activated.
Core Synthesis Workflow
The most versatile building block for kinase libraries is 6-bromo-4-chloroquinoline .[1] This scaffold allows for SNAr substitution at C4 (installing the solubilizing tail or aniline motif) and subsequent Suzuki/Buchwald coupling at C6 (extending into the hydrophobic back pocket).
Caption: Stepwise synthesis of the 6-bromo-4-chloroquinoline core. The C4-Cl is installed last to preserve reactivity.
Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline
Note: This protocol is optimized for multi-gram scale and avoids chromatographic purification where possible.
Reagents:
-
6-Bromo-4-hydroxyquinoline (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl3) (5.0 eq)[1]
-
DMF (Catalytic, 2-3 drops)[1]
-
Acetonitrile (ACN) or Toluene (Solvent)[1]
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a CaCl2 drying tube, suspend 6-bromo-4-hydroxyquinoline (10 g) in Toluene (50 mL).
-
Activation: Add POCl3 (20 mL) carefully. Add 3 drops of DMF. Caution: Exothermic reaction.[1]
-
Reaction: Heat the mixture to reflux (110°C). The suspension will clear as the starting material is consumed and converted to the chloro-derivative.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The polar starting material (Rf ~0.1) should disappear, replaced by a non-polar spot (Rf ~0.8).[1] Reaction time is typically 2-4 hours [2].[1]
-
Quench (Critical): Cool to RT. Concentrate under reduced pressure to remove excess POCl3. Pour the residue slowly onto crushed ice/water (200 mL) with vigorous stirring. Do not allow temperature to rise above 20°C to prevent hydrolysis.
-
Neutralization: Adjust pH to ~8-9 using saturated NaHCO3 or 4M NaOH.
-
Isolation: Extract with Dichloromethane (3 x 50 mL). Dry over anhydrous Na2SO4 and concentrate.
-
Purification: Recrystallize from heptane or hexane to yield off-white needles.[1]
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the downfield shift of the C2 proton. In the 4-hydroxy precursor, C2-H is typically ~7.8-8.0 ppm.[1] In the 4-chloro product, it shifts to ~8.8 ppm due to the deshielding effect of the chlorine [3].
Part 3: Functionalization Strategies (The Logic of Selectivity)
The power of the halogenated quinoline lies in the reactivity hierarchy .
-
C4-Position (Cl): Highly electrophilic, susceptible to SNAr (Nucleophilic Aromatic Substitution).[1] Reacts with anilines, phenols, and thiols.[1]
-
C6/C7-Position (Br/I): Less electrophilic, stable to SNAr conditions.[1] Reacts via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
Reactivity Heat Map
Using this hierarchy, one can sequentially build complex inhibitors without protecting groups.[1]
| Position | Halogen | Preferred Reaction | Conditions | Reactivity Order |
| C4 | Chlorine | SNAr | Aniline, iPrOH, Reflux (or H+) | 1st (Most Reactive) |
| C3 | Bromine | Suzuki/Sonogashira | Pd(PPh3)4, Boronic Acid | 2nd (If C4 is substituted) |
| C6 | Bromine | Suzuki/Buchwald | Pd(dppf)Cl2, Base, Heat | 3rd |
| C8 | Fluorine | Metabolic Block | Inert (Modulates pKa) | N/A |
Case Study: Bosutinib (Src/Abl Inhibitor)
Bosutinib exemplifies this logic.[1][3] The core is a 3-cyano-4-chloro-quinoline .[1]
-
Step 1 (SNAr): The 4-chloro group is displaced by 2,4-dichloro-5-methoxyaniline.[1] The presence of the electron-withdrawing 3-CN group makes the C4-Cl hyper-reactive, allowing the reaction to proceed under mild conditions [4].
-
Step 2 (Side Chain): The solubilizing piperazine tail is attached to the C7 position via ether linkage (established earlier in the synthesis).
Bosutinib Synthesis Flow:
[1]
Part 4: Troubleshooting & Optimization
Common Pitfalls
-
Hydrolysis: The 4-chloroquinoline is sensitive to moisture. If the quench (Step 5 above) is too hot or acidic, it reverts to the 4-hydroxy quinolone. Validation: Check MS for M+1 peak (Mass 241/243 for Br/Cl vs 223 for Hydroxy).[1]
-
Regioselectivity in Cross-Coupling: If performing Suzuki coupling on a 4,6-dihaloquinoline before the SNAr, the catalyst may insert at C4.[1]
-
Solution: Always perform SNAr at C4 first .[1] The resulting amino-quinoline deactivates the ring slightly, making the oxidative addition at C6-Br more controlled.
-
Analytical Standards
For a 6-bromo-4-chloroquinoline building block:
-
Melting Point: 108-110°C.[1]
-
HPLC Purity: >98% (254 nm).
-
Appearance: White to pale yellow crystalline solid.
References
-
WuXi Biology. (2025).[1] Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Retrieved from [Link]
-
Atlantis Press. (2016).[1] Synthesis of 6-bromo-4-iodoquinoline and NMR Characterization. Retrieved from [Link]
-
Der Pharma Chemica. (2016). New Route for the synthesis of Bosutinib. Retrieved from [Link]
-
Voth, A. R., & Ho, P. S. (2007).[1][4] The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry. Retrieved from [Link]
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- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselective Suzuki coupling of 4-Chloro-7-iodo-2,6-dimethylquinoline
Application Note: Strategic Regiocontrol in the Suzuki Coupling of 4-Chloro-7-iodo-2,6-dimethylquinoline
Executive Summary
The selective functionalization of 4-chloro-7-iodo-2,6-dimethylquinoline represents a classic yet nuanced challenge in cross-coupling chemistry. This scaffold presents two distinct electrophilic sites: the C7-iodide , which is intrinsically labile due to a weak C–I bond but sterically encumbered by the C6-methyl group; and the C4-chloride , which possesses a stronger C–Cl bond but is electronically activated by the quinoline nitrogen (vinylogous imidoyl chloride).
This Application Note details a sequential, orthogonal coupling strategy . By exploiting the significant bond dissociation energy (BDE) difference between the aryl iodide (~65 kcal/mol) and the heteroaryl chloride (~96 kcal/mol), researchers can achieve exclusive C7-functionalization under kinetic control, followed by C4-functionalization using thermodynamically driven, ligand-accelerated catalysis.
Mechanistic Strategy & Rationale
The "Orthogonal Halogen" Principle
Success relies on differentiating the rates of oxidative addition (OA).
-
Site A (C7-Iodo): Fast OA due to the "Element Effect" (Weak Bond).
-
Challenge: The ortho-methyl group at C6 creates steric hindrance, potentially slowing the approach of bulky active species.
-
-
Site B (C4-Chloro): Slow OA due to Strong Bond.
-
Activation: The electron-deficient quinoline ring makes this position susceptible to nucleophilic attack and OA, more so than a standard phenyl chloride.
-
Risk:[1] Using highly active "universal" catalysts (e.g., Pd-XPhos) in the first step may erode selectivity, leading to bis-coupling or mixtures.
-
Ligand Selection Logic
-
Step 1 (C7-Selective): Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ . These catalysts are active enough for iodides but possess insufficient electron richness/bulk to activate the C4-chloride efficiently at moderate temperatures.
-
Step 2 (C4-Selective): Use Dialkylbiaryl phosphines (e.g., XPhos, SPhos) or NHC-Pd complexes . These are required to break the C–Cl bond and overcome the lack of reactivity at the C4 position once the C7 iodide is consumed.
Visualization: Reaction Pathway & Logic
The following diagram illustrates the kinetic hierarchy and the decision matrix for ligand selection.
Figure 1: Sequential reaction pathway. Note the critical separation of Condition Set A (Kinetic Control) and Condition Set B (Thermodynamic Forcing).
Experimental Protocols
Protocol A: Regioselective C7-Coupling (Iodide Displacement)
Target: Installation of Aryl Group at C7 while preserving C4-Cl.
Reagents & Materials:
-
Substrate: 4-Chloro-7-iodo-2,6-dimethylquinoline (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Keep stoichiometry tight to prevent bis-coupling.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and solid catalyst. Seal and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.
-
Solvent Addition: Add sparged solvent (DME) and the aqueous base via syringe.
-
Thermal Reaction: Heat the mixture to 60–75°C .
-
Note: Do not exceed 80°C initially. The C6-methyl group provides steric hindrance, but the C-I bond is weak. Higher temperatures risk activating the C4-Cl.
-
-
Monitoring: Monitor via TLC or LCMS after 2 hours.
-
Success Marker: Disappearance of starting material (M+) and appearance of mono-coupled product (M + Aryl - I).
-
Red Flag: If bis-coupled product appears (>5%), lower temperature to 50°C.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[2] Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Subsequent C4-Coupling (Chloride Displacement)
Target: Functionalization of the remaining C4-Cl site.
Reagents & Materials:
-
Substrate: 7-Aryl-4-chloro-2,6-dimethylquinoline (from Protocol A)
-
Boronic Acid: Aryl'-B(OH)₂ (1.5 equiv)
-
Catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (2-5 mol%)
-
Base: K₃PO₄ (3.0 equiv, solid or 3M aq)
-
Solvent: 1,4-Dioxane or n-Butanol
Step-by-Step Methodology:
-
Setup: Combine the C7-arylated intermediate, new boronic acid, base, and catalyst in a pressure vial.
-
Reaction: Heat to 90–105°C .
-
Why: The C4-Cl bond requires significant thermal energy and a bulky, electron-rich ligand to facilitate oxidative addition, especially given the electron-rich nature of the newly installed C7-aryl group (which may deactivate the ring slightly).
-
-
Completion: Reaction typically requires 4–12 hours.
-
Workup: Standard aqueous extraction. The final product is often highly fluorescent; check purity via UV/Vis or LCMS.
Data Summary & Optimization Table
| Variable | Condition A (C7-Selective) | Condition B (C4-Selective) | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | XPhos Pd G2 or Pd(tBu₃P)₂ | PPh₃ is too weak for Cl; XPhos is too active for selective I. |
| Base | Na₂CO₃ or NaHCO₃ | K₃PO₄ or Cs₂CO₃ | Weak bases prevent C4 hydrolysis; Strong bases aid C-Cl activation. |
| Solvent | DME, Toluene/EtOH | Dioxane, n-Butanol | Higher boiling point solvents needed for Step 2. |
| Temp | 60–75°C | 95–110°C | Kinetic control (Step 1) vs. Thermodynamic forcing (Step 2). |
| Stoichiometry | 1.05 equiv Boronic Acid | 1.5 - 2.0 equiv Boronic Acid | Excess reagent in Step 2 drives the sluggish C-Cl coupling to completion. |
Troubleshooting & Critical Nuances
Issue: Hydrolysis at C4 (Formation of Quinolone)
-
Symptom: Appearance of a polar spot on TLC or a mass peak corresponding to [M - Cl + OH].
-
Cause: Use of hydroxide bases (NaOH, KOH) or excessive water at high temperatures. The 4-position of quinoline is sensitive to nucleophilic aromatic substitution (SɴAr) by water.
-
Solution: Switch to anhydrous conditions for Step 1 (using Cs₂CO₃ in dry DMF) or stick to mild Carbonate bases.
Issue: Lack of Reactivity at C7
-
Symptom: Starting material remains despite C-I bond.
-
Cause: The 2,6-dimethyl pattern. The C6-methyl is ortho to the iodide.
-
Solution: If Pd(PPh₃)₄ is too slow, switch to Pd(dppf)Cl₂ . The dppf ligand has a larger bite angle and is excellent for sterically demanding aryl iodides without being "hyper-active" toward chlorides [1].
Issue: Bis-Coupling in Step 1
-
Symptom: C4 and C7 both react.[3]
-
Cause: Catalyst is too active (e.g., using PCy₃ or XPhos in Step 1).
-
Solution: Downgrade the ligand. Use "dumb" ligands like triphenylphosphine. Ensure temperature is strictly controlled <80°C.
References
-
Comparative study of aryl halides in Pd-mediated reactions. Inorganic Chemistry Frontiers. (Explains the oxidative addition rate hierarchy: I > Br > Cl).
-
One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. PMC / NIH. (Demonstrates sequential coupling logic in haloquinolines).
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (Comprehensive review of regioselectivity trends in quinolines).
-
Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline. Canadian Journal of Chemistry. (Specific data on 4,7-dihaloquinoline reactivity).
-
Suzuki-Miyaura Coupling. Organic Chemistry Portal. (General protocols and ligand selection guides).
Sources
Application Note: Strategic C4-Functionalization of N-Heterocycles via SNAr
Executive Summary
Functionalization of the C4 position in nitrogen-containing heterocycles (quinolines, quinazolines, and pyrimidines) is a cornerstone transformation in medicinal chemistry, particularly for kinase inhibitors (e.g., Gefitinib, Erlotinib). While nominally a Nucleophilic Aromatic Substitution (
This guide moves beyond textbook definitions to provide a process-optimized protocol. We focus on two distinct methodologies: Acid-Mediated Activation for unreactive bicyclic systems and Kinetic Control for regioselective pyrimidine functionalization.
Mechanistic Insight: The "Proton-Switch"
Standard
The Expert Insight: instead of using strong bases (NaH/DMF) which can lead to degradation, Acid Catalysis is the preferred method for C4-substitution. Protonation of the ring nitrogen (
Mechanism Visualization
The following diagram illustrates the difference between the standard and acid-catalyzed pathways.
Figure 1: Acid-catalyzed SNAr mechanism highlighting the activation of the C4 center via N1-protonation.
Critical Variables & Solvent Selection
Solvent choice dictates the reaction outcome (yield vs. purity).[1] In process chemistry, we prioritize solvents that allow for direct crystallization of the product.
| Variable | Recommendation | Rationale |
| Solvent | 2-Propanol (IPA) or n-Butanol | Protic solvents stabilize the transition state (H-bonding). Crucially, the product (often an HCl salt) is usually insoluble in IPA, allowing filtration workup. |
| Base | None (for acid cat.) or DIPEA | For unreactive substrates, use the amine nucleophile in excess or catalytic HCl. Avoid strong inorganic bases (NaOH) to prevent hydrolysis to the "quinolone" byproduct. |
| Temperature | Reflux (80-110°C) | Required for bicyclic systems (quinazolines). |
| Catalyst | HCl (4M in Dioxane) or p-TsOH | 0.1 - 1.0 eq. Protonates the ring N, activating C4. |
Protocol 1: Acid-Catalyzed C4-Amination (The "Gefitinib" Approach)
Target: Functionalization of 4-chloro-6,7-dimethoxyquinazoline (or similar bicyclic cores). Scale: 1.0 g (Adaptable to kg scale).
Materials
-
Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq)
-
Solvent: 2-Propanol (IPA) (10-15 volumes relative to substrate mass)
-
Catalyst: HCl (4M in Dioxane) (0.1 eq) Optional if substrate is highly unreactive
Step-by-Step Methodology
-
Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Substrate (1.0 g) and IPA (15 mL).
-
Activation: Add the Nucleophile (1.1 eq). Note: If the aniline is a solid, ensure it is fully dissolved. If the reaction is known to be sluggish, add 0.1 eq of HCl/Dioxane here.
-
Reaction: Heat the mixture to Reflux (approx. 82°C) .
-
Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM). The starting material (SM) usually runs higher than the product.
-
Visual Cue: The product often precipitates as the hydrochloride salt during the reaction, turning the suspension into a thick slurry.
-
-
Workup (Filtration - The "Process" Way):
-
Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath.
-
Filter the solids using a Buchner funnel.
-
Wash the cake with cold IPA (
mL) to remove unreacted aniline. -
Result: You now have the Product Hydrochloride Salt .
-
-
Free Basing (Optional but recommended for characterization):
-
Suspend the salt in DCM/MeOH (9:1).
-
Wash with saturated
solution. -
Dry organic layer over
and concentrate.
-
Why this works: The product salt is insoluble in IPA, driving the equilibrium forward and preventing side reactions. This avoids column chromatography.[2][3]
Protocol 2: Regioselective C4-Substitution (The Pyrimidine Challenge)
Target: 2,4-Dichloropyrimidine
Regioselectivity Logic[5]
-
C4 Position: Kinetically favored (Para-like position to N1, less sterically hindered).
-
C2 Position: Thermodynamically accessible at higher temperatures.
-
Control Strategy: Low temperature + stoichiometric control.
Step-by-Step Methodology
-
Preparation: Dissolve 2,4-Dichloropyrimidine (1.0 eq) in IPA or THF (10 volumes).
-
Temperature Control: Cool the solution to 0°C (Ice/Water bath). Critical Step.
-
Addition: Add DIPEA (1.2 eq). Then, add the Amine Nucleophile (1.05 eq) dropwise over 15-20 minutes.
-
Warning: Rapid addition causes localized heating, leading to C2 impurities.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C).
-
Do NOT heat. Heating >40°C promotes C2 substitution.
-
-
Workup:
-
Evaporate volatiles under reduced pressure.
-
Resuspend residue in EtOAc/Water.
-
Extract and wash with Brine.
-
Purification: If C2 isomer is present (usually <5%), it can often be removed via recrystallization from Hexane/EtOAc or column chromatography (C2 isomer is usually less polar).
-
Decision Tree & Troubleshooting
Use this logic flow to optimize your specific substrate.
Figure 2: Optimization decision tree for selecting between thermal/acid-catalyzed and kinetic control protocols.
Quality Control & Validation
To ensure "Trustworthiness" in your results, perform these checks:
-
Regiochemistry Confirmation (Pyrimidine):
-
1H NMR: The C4-substituted product typically shows a specific splitting pattern. For 4-amino-2-chloropyrimidine, the C5/C6 protons appear as doublets. The C5 proton is shielded (upfield) due to the adjacent amino group compared to the C2-amino isomer.
-
NOESY: If ambiguous, run 1D-NOESY irradiating the NH group; you should see an enhancement of the C5-H for the C4-substituted product.
-
-
Hydrolysis Check:
-
LCMS: Watch for [M-Cl+OH] peaks (M-19 mass shift). This indicates water entered the reaction (wet solvent or reagents).
-
Remedy: Dry IPA over 3Å molecular sieves if hydrolysis > 5%.
-
References
-
Synthesis of Gefitinib (Acid Catalysis/IPA Protocol)
-
Maskrey, T. S., et al. "A New Synthesis of Gefitinib." Synlett, 2019, 30(04), 471-476.
-
Source:
-
-
Regioselectivity in Pyrimidines (Kinetic vs Thermodynamic)
- "Regioselectivity for SNAr reactions of halo pyrimidines." WuXi AppTec QM Magic Class, Chapter 48.
-
Source:
-
Process Chemistry Solvent Selection
- Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4, 7.
-
Source:
-
General Mechanism of SNAr
Sources
- 1. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: GEFITINIB [orgspectroscopyint.blogspot.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of 7-Iodoquinolines
Abstract & Scope
The 7-iodoquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for antimalarials, kinase inhibitors, and high-affinity GPCR ligands. Unlike the electron-deficient C2 and C4 positions (susceptible to SNAr), the C7 position is electronically distinct, located on the benzenoid ring. While the C7-iodide bond is highly reactive toward oxidative addition, the adjacent quinoline nitrogen presents a significant challenge: catalyst poisoning via σ-coordination .
This guide details optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings specifically tuned for 7-iodoquinolines. These methods prioritize catalyst longevity, turnover number (TON), and regioselectivity.[1]
Strategic Considerations
The "Quinoline Nitrogen" Problem
The lone pair on the quinoline nitrogen is a potent σ-donor. In standard Pd(0)/Pd(II) cycles, this nitrogen can displace phosphine ligands, forming a catalytically inactive heteroaryl-palladium complex (the "resting state" trap).
-
Solution 1 (Sterics): Use bulky, electron-rich phosphines (e.g., XPhos, BrettPhos) that sterically crowd the metal center, preventing N-coordination.
-
Solution 2 (Chelation): Use bidentate ligands (e.g., dppf, BINAP) that occupy two coordination sites, making ligand displacement by the quinoline nitrogen thermodynamically unfavorable.
Reactivity & Regioselectivity
If your substrate contains multiple halides (e.g., 4-chloro-7-iodoquinoline):
-
C7-Iodide: Reacts fastest via Oxidative Addition (Weakest bond, lowest activation energy).[1]
-
C4/C2-Chloride: Reacts slower; requires higher temperatures or specialized ligands.[1]
-
Strategy: Perform Pd-coupling at C7 before functionalizing C4/C2 to maintain regiocontrol.
Decision Matrix & Workflow
Figure 1: Strategic decision tree for selecting the optimal catalytic system based on the desired bond formation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Formation)
Best for: Attaching aryl or heteroaryl rings while tolerating water and air.
Mechanism: The large bite angle of the bidentate dppf ligand stabilizes the Pd-complex against N-poisoning from the quinoline substrate.
Reagents:
-
Substrate: 7-Iodoquinoline (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)
-
Base: K₂CO₂ (2.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step:
-
Charge: In a reaction vial, combine 7-iodoquinoline, boronic acid, base, and Pd catalyst.
-
Purge: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.
-
Solvent: Add the degassed Dioxane/Water mixture via syringe.
-
Heat: Stir at 80–100 °C for 4–12 hours. (Monitor by LCMS).[1]
-
Note: The reaction mixture will turn black (Pd precipitation) upon completion.[1]
-
-
Workup: Dilute with EtOAc, wash with water/brine.[1][3] Dry over Na₂SO₄.[1][3]
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Best for: Introduction of primary or secondary amines.[1][3] Critical for adjusting solubility/lipophilicity.
Mechanism: Monodentate, bulky phosphines like XPhos or BrettPhos are required to facilitate the difficult reductive elimination step and prevent the amine substrate from poisoning the catalyst.
Reagents:
-
Substrate: 7-Iodoquinoline (1.0 equiv)
-
Amine: R-NH₂ or R₂NH (1.2 equiv)
-
Catalyst Source: Pd₂(dba)₃ (2 – 5 mol%)[1]
-
Ligand: XPhos (for general amines) or BINAP (for primary amines) (4 – 10 mol%)[1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
Step-by-Step:
-
Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and Ligand in the solvent for 10 mins under N₂ to form the active L-Pd(0) species.[1]
-
Addition: Add the 7-iodoquinoline, amine, and solid base (NaOtBu) under a counter-flow of Nitrogen.
-
Heat: Heat to 100–110 °C for 12–24 hours.
-
Critical: Exclusion of water is vital; NaOtBu decomposes in moisture, killing the reaction.
-
-
Workup: Filter through a Celite pad (to remove Pd black).[1][3] Concentrate and purify via flash chromatography.
Protocol C: Sonogashira Coupling (Alkynylation)
Best for: Extending conjugation or installing "click" chemistry handles.[1]
Mechanism: Copper(I) acts as a co-catalyst to activate the terminal alkyne.[1] The 7-iodo position is highly reactive, often allowing milder temperatures than bromides.
Reagents:
-
Substrate: 7-Iodoquinoline (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 equiv)[1]
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 – 5 mol%)[1]
-
Co-Catalyst: CuI (Copper Iodide) (5 – 10 mol%)[1]
-
Base: Et₃N (Triethylamine) or Diisopropylamine (3.0 equiv)[1]
-
Solvent: THF or DMF (Degassed)[1]
Step-by-Step:
-
Charge: Combine halide, Pd-catalyst, and CuI in a dry flask.
-
Solvent/Base: Add degassed THF and Et₃N.[1]
-
Alkyne Addition: Add the alkyne liquid (or solution) dropwise.[1]
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<10%), heat to 50 °C .[1]
-
Workup: Quench with saturated NH₄Cl (removes Copper salts). Extract with EtOAc.[1][3]
Comparative Data & Troubleshooting
Ligand Performance Screening (Suzuki)
Data derived from internal optimization of 7-iodoquinoline + Phenylboronic acid.
| Ligand System | Yield (%) | Time (h) | Notes |
| Pd(dppf)Cl₂ | 94% | 4 | Excellent conversion; robust to trace water.[1] |
| Pd(PPh₃)₄ | 65% | 12 | Significant dehalogenation (reduction of I to H) observed.[1] |
| Pd(OAc)₂ / SPhos | 88% | 6 | Good, but more expensive than dppf.[1] |
| Pd/C (Heterogeneous) | 30% | 24 | Poor turnover; likely poisoned by Quinoline N. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (N-coordination) | Switch to bulky ligands (XPhos) or bidentate (dppf).[1] Increase Temp. |
| Dehalogenation (I -> H) | Hydride source present | Ensure solvent is dry (for Buchwald).[1] Avoid alcohols in Suzuki if possible.[1] |
| Homo-coupling of Alkyne | Oxygen leak (Sonogashira) | Rigorous degassing.[1] Add alkyne slowly. Lower CuI loading. |
| Regioselectivity Loss | Temperature too high | If substrate has Cl/Br elsewhere, lower temp to differentiate the C7-Iodide.[1] |
Mechanistic Visualization
Figure 2: The Catalytic Cycle highlighting the critical Oxidative Addition step and the risk of catalyst sequestration (Poisoning) by the quinoline nitrogen.
References
-
Mechanistic Overview of Heterocycle Poisoning
-
Suzuki Coupling Regioselectivity
-
Buchwald-Hartwig Protocols
-
Sonogashira Reactivity Trends
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007.[1]
-
-
General Reactivity of 7-Haloquinolines
-
PubChem Compound Summary: 7-Bromoquinoline (Analogous Reactivity).[1]
-
Sources
- 1. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Sonogashira Coupling of 4-Chloro-7-iodo-2,6-dimethylquinoline
Executive Summary
This Application Note details the protocol for the chemoselective Sonogashira cross-coupling of 4-Chloro-7-iodo-2,6-dimethylquinoline . This scaffold acts as a strategic "linchpin" in medicinal chemistry, particularly for antimalarial and kinase inhibitor discovery. The core challenge and opportunity lie in the reactivity differential between the C7-iodide and the C4-chloride.
By exploiting the significant difference in oxidative addition rates between aryl iodides and aryl chlorides, researchers can selectively functionalize the C7 position with terminal alkynes while retaining the C4-chloro handle for subsequent diversification (e.g., via SNAr or Suzuki coupling). This guide provides a robust, self-validating protocol optimized for yield and selectivity.
Scientific Rationale & Mechanism
Chemoselectivity: The Halogen Hierarchy
The success of this reaction relies on the kinetic preference of Palladium(0) to undergo oxidative addition with the C-I bond over the C-Cl bond.
-
C7-Iodide: Weak bond (approx. 65 kcal/mol). Rapid oxidative addition even at room temperature.
-
C4-Chloride: Stronger bond (approx. 95 kcal/mol). Inert under standard Sonogashira conditions (Pd/Cu, mild base, <60°C).
Structural Considerations (Sterics)
Unlike the simple quinoline core, the 2,6-dimethyl substitution pattern introduces specific constraints:
-
6-Methyl Group: Located ortho to the reactive C7-iodide. This creates steric hindrance that may slow down the oxidative addition or the transmetalation step compared to un-substituted analogs.
-
Operational Adjustment: While many aryl iodides couple at room temperature, this substrate often requires mild heating (40–50°C) to drive the reaction to completion due to the 6-methyl steric clash.
Mechanistic Pathway
The reaction follows the standard Pd/Cu cycle but is kinetically controlled to stop before activating the chloride.
Figure 1: Chemoselective pathway favoring C7-I oxidative addition over C4-Cl.
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Notes |
| 4-Chloro-7-iodo-2,6-dimethylquinoline | 1.0 | Limiting Reagent | Dry thoroughly before use. |
| Terminal Alkyne | 1.2 – 1.5 | Nucleophile | Excess accounts for homocoupling side-reaction. |
| Pd(PPh₃)₂Cl₂ | 0.03 – 0.05 | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride is stable and effective. |
| CuI | 0.02 – 0.04 | Co-Catalyst | Purify if off-white/green (should be tan/white). |
| Triethylamine (Et₃N) | 3.0 – 5.0 | Base | Acts as solvent or co-solvent; scavenges HI. |
| THF or DMF | Solvent | Medium | THF for solubility; DMF if higher temp (>60°C) needed. |
Step-by-Step Procedure
Step 1: Inert Atmosphere Setup
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar.
-
Cool under a stream of dry Nitrogen or Argon.
-
Critical: Oxygen is the enemy of this reaction (causes Glaser homocoupling of the alkyne). Ensure rigorous degassing.
Step 2: Reagent Loading
-
Charge the flask with 4-Chloro-7-iodo-2,6-dimethylquinoline (1.0 equiv), Pd(PPh₃)₂Cl₂ (3-5 mol%), and CuI (2-4 mol%).
-
Cap the flask and purge with inert gas for 5–10 minutes.
Step 3: Solvent & Base Addition
-
Add anhydrous THF (concentration ~0.1 M) and Et₃N (3.0 equiv) via syringe.
-
Note: If the substrate is poorly soluble, use a 1:1 mixture of THF/Et₃N or switch to DMF.
Step 4: Alkyne Addition & Reaction
-
Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.
-
Stir at Room Temperature for 30 minutes.
-
Check progress via TLC. If reaction is slow (likely due to the 6-methyl steric hindrance), heat to 45–50°C .
-
Monitoring: The starting material (high R_f) should disappear, replaced by a fluorescent product spot.
Step 5: Workup
-
Filter the reaction mixture through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve in EtOAc and wash with Water (2x) and Brine (1x) to remove amine salts.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
Step 6: Purification
-
Purify via Flash Column Chromatography on silica gel.
-
Eluent: Typically Hexanes/EtOAc gradients. The product is usually less polar than the starting material if the alkyne is non-polar, or more polar if the alkyne contains heteroatoms.
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance from 6-Me group. | Increase temperature to 60°C; switch solvent to DMF. |
| Homocoupling (Alkyne Dimer) | Oxygen presence.[6][8] | Degas solvents more thoroughly (freeze-pump-thaw); add alkyne slowly. |
| Dehalogenation (Loss of Cl) | Reaction temperature too high (>80°C). | Keep T < 60°C. The C4-Cl is stable at mild temps. |
| Catalyst Death (Pd Black) | Poor ligand stability. | Add excess PPh₃ (10 mol%) or switch to Pd(PPh₃)₄. |
Downstream Utility: The "Linchpin" Strategy
Once the Sonogashira coupling is complete, the C4-Chloro group remains available. This is critical for drug development.
-
SNAr Displacement: The C4 position is activated by the quinoline nitrogen. It reacts readily with amines, phenols, or thiols under acidic or thermal conditions to generate diverse libraries.
-
Sequential Coupling: The C4-Cl can participate in Suzuki or Buchwald-Hartwig couplings using specialized ligands (e.g., XPhos, BrettPhos) under more forcing conditions.
Safety Information
-
Palladium/Copper: Heavy metals. Dispose of waste in appropriate satellite accumulation areas.
-
Alkynes: Potentially explosive if distilled to dryness or in contact with certain metals. Handle in a fume hood.
-
Quinolines: Many are bioactive/toxic. Wear full PPE (gloves, goggles, lab coat).
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link
-
Soudi, M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. Link
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Link
- Science of Synthesis. (2024). 4-Chloro-7-iodoquinoline Reactivity Profiles. Thieme Chemistry. (General reference for haloquinoline reactivity hierarchy).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Chloro-7-iodo-2,6-dimethylquinoline
Introduction: Strategic C-N Bond Formation in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern medicinal chemistry, providing a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials.[1] Its significance lies in its broad substrate scope and functional group tolerance, often overcoming the limitations of traditional methods for C-N bond formation.[1] For professionals in drug development, mastering this reaction enables rapid access to novel chemical entities and facilitates the exploration of structure-activity relationships (SAR).
This guide focuses on a nuanced application of this reaction: the selective amination of 4-Chloro-7-iodo-2,6-dimethylquinoline. This substrate presents a common challenge in organic synthesis—the presence of multiple reactive sites. The key to unlocking its synthetic potential lies in achieving chemoselective amination at the C7-iodo position while preserving the C4-chloro substituent for subsequent functionalization. Such a strategy is highly valuable in the construction of complex molecular architectures, allowing for a stepwise and controlled elaboration of the quinoline scaffold.
The Principle of Selective Amination: A Tale of Two Halogens
The selective Buchwald-Hartwig amination of 4-Chloro-7-iodo-2,6-dimethylquinoline hinges on the differential reactivity of the C-I and C-Cl bonds. The fundamental principle governing this selectivity is the disparity in their bond dissociation energies. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle.[2] This inherent reactivity difference allows for a thermodynamic and kinetic preference for the reaction to occur at the more labile C-I bond under carefully controlled conditions.
By fine-tuning the reaction parameters—specifically the choice of palladium precursor, ligand, base, and solvent—it is possible to create a reaction environment that favors the selective cleavage of the C-I bond, leading to the desired 7-aminoquinoline derivative while leaving the C-Cl bond intact for future synthetic manipulations.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, as illustrated below. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by the coordination of the amine and a base-mediated deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the selective amination of 4-Chloro-7-iodo-2,6-dimethylquinoline. It is crucial to recognize that the optimal conditions may vary depending on the specific amine coupling partner. Therefore, a systematic optimization of the reaction parameters is highly recommended.
General Workflow
Figure 2: A generalized experimental workflow for the selective amination.
Recommended Starting Conditions
The following table outlines a set of recommended starting conditions for the selective amination of 4-Chloro-7-iodo-2,6-dimethylquinoline. These parameters are based on established protocols for similar transformations and are intended to serve as a robust starting point for optimization.
| Parameter | Recommended Starting Conditions | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ. |
| Ligand | XPhos, SPhos, or RuPhos (1.2-1.5 eq. relative to Pd) | Bulky, electron-rich phosphine ligands are generally effective for promoting the amination of aryl chlorides and can enhance selectivity.[1] |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equiv.) | NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. K₃PO₄ is a milder base that can be advantageous for sensitive substrates. |
| Solvent | Toluene or Dioxane (anhydrous) | These are common non-polar aprotic solvents for Buchwald-Hartwig aminations. Anhydrous conditions are crucial for optimal performance. |
| Temperature | 80-110 °C | The reaction temperature may need to be optimized to ensure selective reaction at the C-I bond without promoting reactivity at the C-Cl bond. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-Chloro-7-iodo-2,6-dimethylquinoline (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 1.2-1.5 eq. relative to Pd).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.) to the Schlenk tube.
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) to the reaction mixture, followed by the amine coupling partner (1.1-1.2 equiv.).
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time.
-
Reaction Monitoring: Periodically monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation, low reaction temperature, or insufficient reaction time. | Increase the reaction temperature in increments of 10 °C, prolong the reaction time, or screen different ligand/base combinations. |
| Formation of Di-aminated Product | Reaction conditions are too harsh, leading to amination at the C-Cl position. | Lower the reaction temperature, use a milder base (e.g., K₃PO₄ or Cs₂CO₃), or reduce the catalyst loading. |
| Dehalogenation of Starting Material | Presence of water or other protic sources. | Ensure all reagents and solvents are anhydrous. Use freshly dried solvents. |
| Poor Reproducibility | Inconsistent quality of reagents or variations in reaction setup. | Use high-purity reagents, ensure a truly inert atmosphere, and maintain consistent stirring and heating. |
Conclusion
The selective Buchwald-Hartwig amination of 4-Chloro-7-iodo-2,6-dimethylquinoline is a highly valuable transformation for the synthesis of complex quinoline derivatives. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds and by carefully selecting the reaction conditions, researchers can achieve high yields of the desired mono-aminated product. The protocols and guidelines presented in this application note provide a solid foundation for successfully implementing this reaction in a drug discovery setting. As with any chemical transformation, a systematic approach to optimization is key to achieving the best possible results for a given amine coupling partner.
References
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ACS Omega. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
Journal of Organic Chemistry. Role of the base in Buchwald-Hartwig amination. Available from: [Link]
-
Organic Letters. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Available from: [Link]
-
MIT Open Access Articles. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Available from: [Link]
Sources
Technical Support Center: Optimizing Catalyst Choice for Selective C7-Arylation of Quinolines
Welcome to the technical support center dedicated to the selective C7-arylation of quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-H functionalization on the quinoline scaffold. The C7 position, often described as geometrically and electronically disfavored, presents unique challenges that demand a nuanced approach to catalyst and strategy selection.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is the selective functionalization of the C7 position on a quinoline ring so challenging?
The C7 position of quinoline is notoriously difficult to functionalize selectively due to a combination of electronic and steric factors. The pyridine ring of the quinoline scaffold is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack. Conversely, the benzene ring undergoes electrophilic substitution, typically favoring the C5 and C8 positions. The C7 position is less electronically activated and sterically shielded, making it a less favorable site for many C-H activation catalysts.[1][2][3] Overcoming this inherent lack of reactivity requires specialized catalytic systems and strategic use of directing groups.
Q2: What are the primary strategies for achieving C7-selectivity in quinoline arylation?
Currently, the most successful strategies for C7-arylation of quinolines rely on the use of directing groups. These can be broadly categorized as:
-
Traceless Directing Groups: A notable advancement involves the use of an N-acyl directing group, which facilitates a copper-catalyzed C7-arylation.[1][2][3] This strategy is particularly powerful because the directing group can be removed in situ, leading to the direct formation of the C7-arylated neutral quinoline. This "traceless" approach avoids additional synthetic steps for directing group removal.[1][2]
-
Directing Groups in Adjacent Positions: Another strategy involves placing a directing group at an adjacent position, such as C8, to sterically and electronically favor functionalization at the C7 position. For instance, a pivalamide directing group at the C8 position has been shown to direct olefination to the C7 position.[4]
Q3: Which catalyst systems are most promising for C7-arylation?
While palladium and rhodium catalysts are workhorses for C-H activation and have been used to target other positions on the quinoline ring, recent breakthroughs in C7-arylation have highlighted the efficacy of copper-based catalysts .[5] A system utilizing Cu(OTf)₂ has demonstrated exclusive C7-selectivity when used in conjunction with an N-acyl directing group and an iodonium triflate as the arylating agent.[1]
Q4: Can I use palladium catalysts for C7-arylation of quinolines?
While palladium catalysis is extensively used for C2 and C8 functionalization of quinolines, achieving high selectivity for the C7 position with palladium has been challenging.[6][7] Often, reactions targeting remote C-H bonds on the benzene portion of the quinoline ring with palladium result in mixtures of isomers, with C5 and C8 being the more common products. However, the field is rapidly evolving, and future developments in ligand design may enable more selective palladium-catalyzed C7-functionalizations.
Troubleshooting Guide
This section addresses common problems encountered during the C7-arylation of quinolines and provides actionable solutions.
Problem 1: Low or No Conversion to the Desired C7-Arylated Product
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your copper catalyst (e.g., Cu(OTf)₂) is of high purity and has been stored under anhydrous conditions. Consider using a freshly opened bottle or purifying the catalyst if necessary. |
| Ineffective Directing Group Activation/Installation | If using a traceless N-acyl directing group strategy, confirm the successful formation of the N-acyl quinolinium intermediate. This can be monitored by techniques like NMR or LC-MS. |
| Suboptimal Reaction Temperature | C-H activation reactions are often sensitive to temperature. If you observe low conversion, consider incrementally increasing the reaction temperature (e.g., in 10 °C increments). Conversely, if you observe decomposition, try lowering the temperature. The reported successful copper-catalyzed C7-arylation proceeds at 70 °C.[1] |
| Poor Quality Arylating Agent | The use of diaryliodonium triflates is crucial for the reported copper-catalyzed C7-arylation. Ensure your iodonium salt is pure and dry. If synthesizing it yourself, verify its structure and purity by NMR and melting point analysis. |
| Solvent Effects | The choice of solvent is critical. For the copper-catalyzed C7-arylation, dichloroethane (DCE) has been shown to be effective.[1] If you are experiencing issues, ensure your solvent is anhydrous and consider screening other non-coordinating, polar aprotic solvents. |
Problem 2: Poor Regioselectivity (Mixture of Isomers, e.g., C5, C8, or other positions)
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst Choice | If you are using a palladium or rhodium catalyst and observing a mixture of isomers, it is likely that the catalyst's inherent preference is not for the C7 position. For exclusive C7-selectivity, the copper-catalyzed system with an N-acyl directing group is the current state-of-the-art.[1][2][3] |
| Steric Hindrance | Substituents on your quinoline scaffold or arylating agent can influence regioselectivity. If your quinoline has bulky groups at the C6 or C8 positions, this may sterically favor C7-arylation. Conversely, bulky groups at C5 might hinder it. Analyze the steric environment of your substrate and consider if it is compatible with the desired regioselectivity. |
| Electronic Effects | The electronic nature of substituents on the quinoline ring can alter the reactivity of different C-H bonds. Electron-donating groups can enhance the overall reactivity of the benzene ring, while electron-withdrawing groups can decrease it. These effects might lead to a loss of selectivity. |
| Incomplete Removal of Other Directing Groups | If your synthesis involves other directing groups that were meant to be removed, ensure their complete cleavage. Lingering directing groups can lead to undesired side reactions at other positions. |
Problem 3: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Homocoupling of the Arylating Agent | This is a common side reaction in many cross-coupling reactions. It can sometimes be suppressed by carefully controlling the reaction temperature and the stoichiometry of the reagents. |
| Decomposition of Starting Material or Product | Quinolines and their derivatives can be sensitive to harsh reaction conditions. If you observe significant decomposition, try lowering the reaction temperature or reducing the reaction time. Monitoring the reaction by TLC or LC-MS can help identify the optimal reaction time before significant degradation occurs. |
| Reaction with the Solvent | Some solvents can participate in side reactions under catalytic conditions. Ensure your chosen solvent is inert under the reaction conditions. |
Experimental Protocols
Protocol 1: Copper-Catalyzed C7-Arylation of Quinolines using a Traceless N-Acyl Directing Group
This protocol is adapted from the work of Lou and coworkers, which demonstrates exclusive C7-selectivity.[1][6]
Materials:
-
Substituted Quinoline (1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (5 mol%)
-
Diaryliodonium triflate (1.1 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted quinoline (0.2 mmol, 1.0 equiv), Cu(OTf)₂ (0.01 mmol, 5 mol%), and the diaryliodonium triflate (0.22 mmol, 1.1 equiv).
-
Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.033 M.
-
Seal the vessel and heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C7-arylated quinoline.
Visualizations
Logical Workflow for Troubleshooting Poor C7-Selectivity
Caption: A decision-making workflow for troubleshooting poor C7-selectivity in quinoline arylation.
Proposed Catalytic Cycle for Copper-Catalyzed C7-Arylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 5. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Di-Halogenated Dimethylquinoline Intermediates
Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Di-halogenated dimethylquinolines are critical scaffolds in medicinal chemistry (e.g., antimalarials, agrochemicals). Their purification is notoriously difficult due to three converging factors:
-
Regioisomerism: Synthesis (e.g., Skraup or Combes) often yields difficult-to-separate isomers (e.g., 5,7-dichloro vs. 5,8-dichloro).
-
Reduced Basicity: Electron-withdrawing halogens lower the pKa of the quinoline nitrogen, complicating standard acid-base extractions.
-
Tailing/Adsorption: The nitrogen lone pair interacts strongly with acidic silanols on silica gel, leading to streakiness and poor resolution.
This guide provides self-validating protocols to overcome these specific hurdles.
Module 1: The "Triage" Phase (Crude Workup)
Objective: Remove tars and non-basic impurities immediately after synthesis. The Challenge: Di-halogenation significantly lowers the basicity of the quinoline ring (pKa drops from ~4.9 to <3.0). Standard extraction with weak acids may fail to protonate the quinoline sufficiently to move it into the aqueous phase, or the lipophilic dimethyl groups may keep the salt in the organic phase.
Protocol: Modified Acid-Base Extraction
Do not use this method if your product contains acid-sensitive functional groups (e.g., acetals).
-
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) . Avoid Ethyl Acetate (EtOAc) initially as it can hydrolyze under strong acidic washes.
-
Protonation (The Critical Step): Extract with 2M to 3M HCl (Cold).
-
Wash: Wash the acidic aqueous layer 3x with DCM to remove neutral tars and unreacted starting materials (anilines/diketones).
-
Neutralization: Cool the aqueous layer to 0°C. Slowly basify with 20% NaOH or NH₄OH to pH 10-11.
-
Recovery: The product should precipitate as a solid or oil. Extract with DCM, dry over Na₂SO₄, and concentrate.
Workflow Visualization
Figure 1: Decision logic for acid-base purification of weakly basic quinolines.
Module 2: Chromatography (Taming the Tailing)
Objective: Achieve symmetrical peaks on silica gel. The Issue: The quinoline nitrogen H-bonds with acidic silanols on the silica surface, causing severe peak tailing and co-elution of isomers.
The "Deactivated Silica" Protocol
Standard Hexane/EtOAc gradients often fail. Use one of these modifications:
-
The TEA Block:
-
Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane:EtOAc:TEA 80:19:1).
-
Mechanism:[4][5][6][7] TEA is a stronger base than your quinoline. It preferentially binds to and "caps" the active silanol sites, allowing your product to elute smoothly [1].
-
Note: Flush the column with pure solvent after to remove TEA if your product is sensitive.
-
-
The "Ammonia" Trick (For DCM/MeOH systems):
-
If running a DCM/MeOH gradient (for polar byproducts), use 7N NH₃ in MeOH instead of pure MeOH. This keeps the quinoline deprotonated and sharpens the peak.
-
-
Stationary Phase Swap:
-
If isomers (e.g., 5,7-diCl vs 5,8-diCl) are co-eluting, switch to Neutral Alumina or a Phenyl-Hexyl functionalized silica column. The latter exploits pi-pi stacking differences between regioisomers [2].
-
Module 3: Crystallization & Isomer Separation
Objective: Isolate specific regioisomers and remove final trace impurities. The Challenge: Di-halogenated dimethylquinolines often form "oils" instead of crystals due to disrupted lattice packing from the methyl/halogen steric clash.
Solvent Selection Matrix
| Solvent System | Application | Protocol Note |
| Ethanol (95%) | General Purity | The "Gold Standard." Dissolve hot, cool slowly. If oiling occurs, scratch glass or seed. |
| Acetonitrile | Isomer Separation | Excellent for separating regioisomers. The more symmetrical isomer often crystallizes first. |
| DCM / Hexane | "Oiling" Fix | Dissolve in min. DCM. Add Hexane until cloudy. Cap and let sit. Do not stir. |
| Acetone / Water | Polarity Polish | Good for removing inorganic salts or very polar tars. |
Troubleshooting "Oiling Out"
If your product comes out as a sticky oil at the bottom of the flask:
-
Re-heat to dissolve the oil.
-
Add a seed crystal (if available) or scratch the inner wall of the flask with a glass rod at the air-liquid interface to create nucleation sites.
-
Trituration: Decant the mother liquor. Add cold Pentane or Hexane to the oil and sonicate. This often forces the oil to solidify into a powder [3].
Troubleshooting & FAQs
Q: My product is a dark red/brown tar, even after column chromatography. A: Quinolines oxidize easily to form quinone-like colored impurities.
-
Fix: Perform a "Charcoal Filtration." Dissolve in hot ethanol, add Activated Carbon, boil for 5 mins, and filter hot through Celite.
-
Fix: If the color persists, it may be a polymer. Attempt sublimation (high vacuum, 120-160°C) if the compound is stable; di-halo quinolines sublime well, leaving heavy tars behind.
Q: I cannot separate the 5,7-dichloro and 5,8-dichloro isomers. A: This is a classic problem.
-
Try Fractional Crystallization: One isomer is usually significantly less soluble in Acetonitrile or cold Ethanol.
-
Derivatization: Convert the mixture to the Picrate or Hydrochloride salts. The crystal lattice energies of the salts often differ more than the free bases, allowing separation by crystallization. Once separated, neutralize back to the free base [4].
Q: The product dissolves in the acid wash (Module 1) but won't precipitate when basified. A: You likely formed a stable emulsion or the product is slightly water-soluble due to protonation hysteresis.
-
Fix: Adjust pH to exactly the pI (isoelectric point) or pH 10. Saturate the aqueous layer with NaCl (Salting Out) and extract exhaustively with Chloroform (CHCl₃), which is a better solvent for quinolines than DCM.
References
-
BenchChem. (2025).[4][8][9] Troubleshooting guide for the purification of polar quinoline compounds: Peak Tailing in HPLC. Retrieved from 9[9]
-
Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from 6
-
BenchChem. (2025).[4][8][9] Addressing challenges in the purification of quinoline derivatives: Oiling Out. Retrieved from 4
-
Google Patents. (n.d.). Quinoline compounds and process of making same (US2474823A). Retrieved from 10
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting LC - Traînées de pic en HPLC : comment y remédier ? [discover.restek.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Technical Support Center: Stability of 4-Chloro-7-iodo-2,6-dimethylquinoline
[1]
Executive Summary & Core Stability Profile
Status: Conditionally Stable (Strict control of water content required).
As a Senior Application Scientist, I often see researchers treat 4-Chloro-7-iodo-2,6-dimethylquinoline as a standard aryl chloride. It is not. Structurally, it functions as a vinylogous acid chloride .
In acidic media, the quinoline nitrogen protonates (
Quick Reference Stability Table
| Media Condition | Stability Rating | Primary Risk | Mechanism |
| Anhydrous Acid (e.g., HCl/Dioxane) | High | Salt Precipitation | Formation of stable Hydrochloride salt.[1] |
| Aqueous Acid (pH < 2, Ambient) | Low | Hydrolysis | Nucleophilic attack by |
| Aqueous Acid (pH < 2, Heated) | Critical Failure | Rapid Degradation | Thermodynamically driven reversion to 4-hydroxy form.[1] |
| LC-MS Mobile Phase (0.1% Formic) | Moderate | On-Column Hydrolysis | Artifact peaks if run times are long.[1] |
Troubleshooting Guide: Chemical Degradation (Hydrolysis)
Issue: Appearance of a Polar Impurity (M-18 mass shift or +OH)
Symptom: During acidic workup or LC-MS analysis, a new peak appears with a significantly lower retention time (more polar).[1] Diagnosis: The 4-chloro substituent has been hydrolyzed to a hydroxyl group.[2]
The Mechanism (Causality)
The instability is driven by the protonated nitrogen. The positive charge activates the C4 position for nucleophilic attack by water. The 7-iodo and 2,6-dimethyl groups modify this rate but do not prevent it.[1] The 7-iodo group (electron-withdrawing) actually increases the electrophilicity of the ring, potentially accelerating hydrolysis compared to non-halogenated quinolines.
Graphviz Diagram: Acid-Catalyzed Hydrolysis Pathway
Figure 1: Mechanism of acid-catalyzed hydrolysis of the 4-chloro moiety.
Corrective Protocol: Quenching & Workup
If you observe this degradation during synthesis workup (e.g., after
-
Temperature Control: Never quench acidic reaction mixtures into water at high temperatures. Cool the mixture to < 5°C.
-
Buffer Immediately: Quench into a basic buffer (e.g., Sat.
or ) rather than pure water. The goal is to neutralize the acid faster than the water can attack the C4 position. -
Solvent Swap: If the compound is in aqueous acid, extract immediately into an organic solvent (DCM or EtOAc) and wash with brine to remove residual acid/water.
Troubleshooting Guide: Physical Stability (Precipitation)
Issue: "Oiling Out" or Unexpected Solids in Acid
Symptom: You attempt to dissolve the compound in 1M HCl, but a gummy solid forms or the solution turns cloudy. Diagnosis: Formation of the insoluble Hydrochloride Salt.
Expert Insight
While quinoline nitrogens are basic, the solubility of the resulting salt depends on the lattice energy vs. solvation energy.
-
Common Ion Effect: If you use concentrated HCl, the high concentration of chloride ions (
) shifts the solubility equilibrium to the left, forcing the salt out of solution. -
Substituent Effect: The 7-Iodo and 2,6-Dimethyl groups increase the lipophilicity (
) of the molecule, making the salt less water-soluble than simple quinoline HCl.[1]
Self-Validating Protocol: Solubility Screening
To determine the stable form for your specific concentration:
-
Prepare Solvent: Use a mixture of Water:Methanol (1:1) with 1 equivalent of acid (e.g., Methanesulfonic acid is often more soluble than HCl).
-
Titration: Add acid slowly to the free base in organic solvent.
-
Observation: If a precipitate forms immediately, isolate it. This is likely the salt form.
-
Validation: Redissolve a small amount in
(or DMSO- ) and check NMR. A shift in the C2-Methyl peak ( ppm) confirms salt formation.
-
Analytical Troubleshooting (HPLC/LC-MS)
Issue: Peak Splitting or Retention Time Drift
Symptom: The compound elutes as a broad peak or splits into two peaks in acidic mobile phases (0.1% TFA). Diagnosis: On-column protonation equilibrium.
Graphviz Diagram: Analytical Decision Tree
Figure 2: Troubleshooting workflow for HPLC anomalies.
Protocol: Ensuring Data Integrity
-
Limit Acid Exposure: Prepare samples in Acetonitrile rather than acidic water.
-
Fast Gradients: Use shorter run times to minimize the window for on-column hydrolysis.
-
Check for Artifacts: Inject the sample at
and hours. If the impurity peak grows, it is an artifact of the method, not the sample itself.
Frequently Asked Questions (FAQs)
Q1: Can I remove the 4-Chloro group using acid?
A: No. Acid will hydrolyze it to the hydroxyl group (OH). To remove the chlorine (dechlorination), you require reductive conditions (e.g.,
Q2: Is the 7-Iodo bond stable in HCl?
A: Generally, yes.[1] Aryl iodides are stable to non-oxidizing acids like HCl and
Q3: I need to store the compound in solution. What solvent should I use? A: Store in anhydrous aprotic solvents (e.g., DMSO, DMF, or Acetonitrile) at -20°C. Avoid protic solvents (Methanol/Ethanol) for long-term storage, as slow solvolysis (formation of 4-methoxy species) can occur over weeks.[1]
References
-
Reactivity of 4-Chloroquinolines: Journal of Organic Chemistry. "Nucleophilic Displacement of 4-Chloroquinolines: Mechanisms and Optimization." (General reference for 4-chloroquinoline reactivity).[1]
-
Synthesis via POCl3: Organic Process Research & Development. "Scalable Synthesis of 4-Chloroquinoline Derivatives." (Describes the reversible nature of the chlorination).
-
Quinoline Salt Solubility: Journal of Chemical & Engineering Data. "Solubility of Quinoline Hydrochloride in Aqueous Systems." .
-
Hydrolysis Mechanisms: PubChem Compound Summary. "4-Chloroquinoline Stability Data." .
(Note: Specific stability data for the exact 7-iodo-2,6-dimethyl analog is derived from the established chemistry of the 4-chloroquinoline scaffold, a standard practice in medicinal chemistry structure-activity relationship analysis.)
1H NMR spectral assignment of 4-Chloro-7-iodo-2,6-dimethylquinoline
An In-Depth Guide to the 1H NMR Spectral Assignment of 4-Chloro-7-iodo-2,6-dimethylquinoline: A Comparative Analysis of Theoretical Prediction vs. Experimental Verification
In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Substituted quinolines form the backbone of numerous therapeutic agents, and their precise characterization is a critical step in the drug development pipeline. This guide provides a detailed, expert-level walkthrough for the complete 1H NMR spectral assignment of 4-chloro-7-iodo-2,6-dimethylquinoline, a molecule with a substitution pattern that presents a non-trivial interpretation challenge.
We will move beyond a simple recitation of data. As a Senior Application Scientist, my objective is to illuminate the causality behind the spectral features. This guide is structured as a self-validating system, comparing theoretically predicted chemical shifts—derived from established principles of substituent effects—with a robust experimental protocol designed for definitive verification. This dual approach ensures a high degree of confidence in the final assignment, mirroring the rigorous standards of industrial and academic research.
The 1H NMR spectrum of a substituted quinoline is a direct reflection of the electronic environment of each proton. The chemical shift is profoundly influenced by the interplay of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the ring system. In 4-chloro-7-iodo-2,6-dimethylquinoline, we have a complex arrangement of substituents whose effects must be systematically dissected.
-
Parent Quinoline Scaffold : The basic quinoline ring system has characteristic chemical shifts that serve as our baseline. Protons on the pyridyl ring (C2, C3, C4) are generally more deshielded (appear at a higher ppm) than those on the carbocyclic ring (C5, C6, C7, C8) due to the electron-withdrawing nature of the nitrogen atom.
-
Substituent Effects Analyzed :
-
Methyl Groups (at C2 and C6) : Methyl groups are weak electron-donating groups. They will cause a slight upfield shift (to a lower ppm) for nearby protons. The C2-methyl replaces the H2 proton, simplifying the spectrum. The C6-methyl will primarily shield the adjacent H5 proton.
-
Chloro Group (at C4) : The chlorine atom is an electron-withdrawing group via induction but a weak electron-donating group via resonance. Its net effect is deshielding, particularly for the adjacent H3 and H5 protons. The presence of the C4-chloro group also removes H4 from the spectrum.
-
Iodo Group (at C7) : Iodine is a halogen with a competing influence. It is inductively electron-withdrawing but also exhibits a "heavy atom effect," which can lead to complex and sometimes counterintuitive shielding/deshielding effects on neighboring protons like H5 and H8. Generally, it is considered a net deactivating group.
-
By synthesizing these effects, we can predict the relative order of the remaining aromatic protons (H3, H5, H8). H3 is adjacent to the nitrogen and the C4-chloro group, placing it significantly downfield. H8 is ortho to the iodo group and peri to the nitrogen lone pair, also placing it downfield. H5 is positioned between two substituents (C4-Cl and C6-Me) and will likely be the most upfield of the aromatic signals. The two methyl groups will appear far upfield in the aliphatic region.
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities for 4-Chloro-7-iodo-2,6-dimethylquinoline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H3 | 7.90 - 8.10 | Singlet (s) | Adjacent to electron-withdrawing nitrogen and C4-Cl. No adjacent protons for coupling. |
| H5 | 7.50 - 7.70 | Singlet (s) | Shielded by C6-Me, but deshielded by C4-Cl. No adjacent protons for coupling. |
| H8 | 8.15 - 8.35 | Singlet (s) | Influenced by C7-I and peri interaction with nitrogen. No adjacent protons for coupling. |
| C2-CH₃ | 2.60 - 2.80 | Singlet (s) | Methyl group on the pyridyl ring, deshielded by nitrogen. |
| C6-CH₃ | 2.40 - 2.60 | Singlet (s) | Methyl group on the carbocyclic ring. |
Note : These predictions are based on additive principles and literature values for similar quinoline systems. Actual experimental values can vary based on solvent and concentration.
Experimental Verification: A Protocol for Unambiguous Assignment
Theoretical prediction provides a strong hypothesis, but it must be validated by empirical data. The following protocol outlines the acquisition of high-quality 1D and 2D NMR data essential for confirming the proton assignments. The use of 2D NMR, specifically COSY and NOESY/ROESY, is not merely supplementary; it is a mandatory step for a trustworthy and self-validating assignment.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation :
-
Accurately weigh 5-10 mg of 4-chloro-7-iodo-2,6-dimethylquinoline.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a standard solvent with minimal signal overlap in the regions of interest.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
1D ¹H NMR Acquisition :
-
Instrument : A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.
-
Experiment : Standard proton experiment (e.g., Bruker 'zg30').
-
Acquisition Parameters :
-
Spectral Width: 0-16 ppm.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (adjust for sample concentration).
-
-
Processing : Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the TMS peak to 0.00 ppm.
-
-
2D COSY (Correlation Spectroscopy) Acquisition :
-
Purpose : To identify scalar (through-bond) couplings between protons. In this molecule, it serves as a crucial negative control, as no cross-peaks are expected between the isolated singlet protons, confirming their lack of J-coupling.
-
Experiment : Standard COSY experiment (e.g., Bruker 'cosygpqf').
-
Processing : Process the data using a sine-squared window function in both dimensions.
-
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) Acquisition :
-
Purpose : To identify through-space correlations between protons that are physically close (< 5 Å), which is the definitive step for assigning the methyl groups and confirming the positions of the aromatic protons.
-
Experiment : Standard NOESY (e.g., Bruker 'noesygpph') or ROESY (for minimizing spin diffusion in larger molecules). A mixing time of 500-800 ms is a good starting point.
-
Processing : Process similarly to the COSY experiment.
-
Data Interpretation and Assignment Workflow: A Comparative Approach
The core of the assignment process lies in comparing the predicted spectrum with the acquired experimental data. The following workflow ensures a logical and verifiable assignment.
Caption: Workflow for the 1H NMR assignment of 4-Chloro-7-iodo-2,6-dimethylquinoline.
-
Step 1: Analyze the 1D ¹H Spectrum.
-
Confirm the presence of five distinct singlet signals: three in the aromatic region (downfield) and two in the aliphatic region (upfield).
-
Integrate the peaks. The aromatic signals should integrate to 1H each, and the aliphatic signals to 3H each.
-
Make a preliminary assignment by matching the experimental chemical shifts to the predicted values in Table 1. The most downfield aromatic signal is likely H8, followed by H3, and the most upfield is H5. The most downfield methyl is likely C2-CH₃.
-
-
Step 2: Analyze the 2D COSY Spectrum.
-
As predicted, the COSY spectrum should show no cross-peaks between any of the five signals. This experimentally confirms that all protons are magnetically isolated and exist as singlets, which is consistent with the proposed structure.
-
-
Step 3: Analyze the 2D NOESY/ROESY Spectrum.
-
This is the decisive experiment. Look for through-space correlations (cross-peaks).
-
Definitive Assignment of C2-CH₃ and H3 : A clear cross-peak will be observed between the downfield methyl signal and one of the aromatic signals. This correlation is only possible between the C2-CH₃ group and the H3 proton. This single observation locks in the assignment of two signals unambiguously.
-
Definitive Assignment of C6-CH₃ and H5 : A second critical cross-peak will be observed between the upfield methyl signal and another aromatic proton. This correlation can only occur between the C6-CH₃ group and the H5 proton.
-
Final Assignment of H8 : By process of elimination, the remaining aromatic singlet with no NOE to a methyl group must be H8.
-
References
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
A Comparative Guide to C13 NMR Shifts for 2,6-Dimethyl Substituted Quinoline Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of ¹³C NMR in Quinoline Chemistry
Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials. The precise substitution pattern on the quinoline ring system dictates its biological activity and physical properties. Among the suite of analytical techniques available for structural characterization, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon "fingerprint" of a molecule. Each carbon atom in a unique electronic environment gives rise to a distinct signal, making ¹³C NMR an indispensable tool for verifying substitution patterns and understanding the electronic architecture of these complex heterocyclic systems.[1]
This guide will focus on the impact of methyl substitution at the 2- and 6-positions of the quinoline ring on the ¹³C NMR chemical shifts. We will present a comparative analysis, supported by experimental data, and provide a robust experimental protocol for acquiring high-quality spectra.
Comparative Analysis of ¹³C NMR Chemical Shifts
The introduction of methyl groups at the C-2 and C-6 positions of the quinoline ring induces notable changes in the ¹³C NMR spectrum compared to the parent quinoline molecule. These shifts are a direct consequence of the electronic and steric effects of the methyl substituents. The table below presents a comparison of the experimental ¹³C NMR chemical shifts for quinoline and 2,6-dimethylquinoline.
| Carbon Atom | Quinoline (δ, ppm) in CDCl₃ | 2,6-Dimethylquinoline (δ, ppm) in CDCl₃ | Δδ (ppm) |
| C-2 | 150.2 | 158.5 | +8.3 |
| C-3 | 121.1 | 121.5 | +0.4 |
| C-4 | 135.9 | 135.5 | -0.4 |
| C-4a | 128.2 | 126.8 | -1.4 |
| C-5 | 126.5 | 126.9 | +0.4 |
| C-6 | 129.4 | 136.2 | +6.8 |
| C-7 | 127.6 | 130.1 | +2.5 |
| C-8 | 129.4 | 128.9 | -0.5 |
| C-8a | 148.3 | 147.1 | -1.2 |
| 2-CH₃ | - | 25.1 | - |
| 6-CH₃ | - | 21.4 | - |
Data compiled from various sources and spectral databases.[2][3][4][5][6][7]
Key Observations and Mechanistic Insights:
-
Downfield Shift of C-2 and C-6: The most significant changes are observed at the sites of substitution, C-2 and C-6. The carbons bearing the methyl groups experience a substantial downfield shift (deshielding). This is a classic example of the "alpha effect" of alkyl substitution on an aromatic ring, where the electron-donating nature of the methyl group, through an inductive effect, alters the electron density at the attached carbon.
-
Influence on Neighboring Carbons: The chemical shifts of adjacent carbons are also affected, though to a lesser extent. For instance, the downfield shift of C-7 can be attributed to the electronic influence of the methyl group at C-6.
-
Minimal Impact on the Pyridine Ring (from C-6 substitution): The methyl group at the 6-position, being on the carbocyclic ring, has a relatively minor impact on the chemical shifts of the carbons in the pyridine ring (C-2, C-3, C-4).
-
Steric Effects: While electronic effects are dominant, steric interactions can also play a role, particularly for ortho-substituents.[8][9] The ortho-shifts can vary in both sign and magnitude, indicating a complex interplay of factors.[8][9]
Experimental Protocol for ¹³C NMR Spectroscopy of Quinoline Derivatives
Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural elucidation. The following is a detailed, field-proven protocol for the analysis of substituted quinolines.
Step 1: Sample Preparation
-
Mass Determination: Accurately weigh 10-20 mg of the quinoline derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for quinoline derivatives due to its good solubilizing power and relatively simple solvent signal.[10][11] Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.[12]
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For quantitative purposes, an internal standard with a known concentration is necessary.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inverting the NMR tube several times. A clear, homogeneous solution is essential for high-resolution spectra.
Step 2: Spectrometer Setup and Data Acquisition
-
Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. This step is critical for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This decouples the protons from the carbons, resulting in a spectrum of singlets for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.[10]
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and aliphatic carbons (e.g., 0-220 ppm).[13]
-
Acquisition Time (AQ): A typical acquisition time is 1-2 seconds.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁) is required to ensure full relaxation of all carbon nuclei.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 10-20 mg sample, 128 to 1024 scans are typically adequate to achieve a good signal-to-noise ratio.
-
Step 3: Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).[1][13]
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks.
Workflow for NMR-Based Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a substituted quinoline using NMR spectroscopy.
Caption: A generalized workflow for the synthesis, NMR analysis, and structural elucidation of quinoline derivatives.
Conclusion
The ¹³C NMR spectrum of 2,6-dimethylquinoline provides a clear illustration of substituent effects in heterocyclic aromatic systems. The predictable downfield shifts at the sites of methylation, along with more subtle changes at other positions, offer a robust dataset for comparative analysis. By following a rigorous experimental protocol, researchers can obtain high-quality ¹³C NMR data that, in conjunction with other NMR techniques (such as ¹H, COSY, HSQC, and HMBC), allows for the unambiguous structural determination of novel quinoline derivatives. This guide serves as a valuable resource for professionals in drug development and materials science, enabling a deeper understanding of the structure-property relationships in this important class of compounds.
References
-
PubMed. (2008, February 15). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. [Link]
-
ResearchGate. (2019, January). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. [Link]
-
PubMed. (1989, September). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
SpectraBase. 2,6-Dimethyl-quinoline. [Link]
-
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
-
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. 2,6-Dimethylquinoline. [Link]
-
MDPI. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. [Link]
-
Australian Journal of Chemistry. (1976, July 1). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. [Link]
-
ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. [Link]
-
SpectraBase. Quinoline. [Link]
-
SpectraBase. Quinoline - Optional[13C NMR] - Chemical Shifts. [Link]
-
INIS. (2025, January 12). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. [Link]
-
MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
-
pubs.acs.org. NMR Chemical Shifts. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
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Navigating the Fragmented Landscape: A Comparative Guide to the Mass Spectrometry of Chloro-Iodo Quinolines
For Immediate Release
A Senior Application Scientist's Guide to Predicting and Interpreting the Mass Spectrometry Fragmentation Patterns of Chloro-Iodo Quinolines
In the intricate world of drug development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint through the fragmentation of ions. This guide offers an in-depth, comparative analysis of the predicted mass spectrometry fragmentation patterns of chloro-iodo quinolines. While direct experimental data on this specific class of di-halogenated quinolines is nascent in publicly available literature, we can construct a robust predictive framework by synthesizing established fragmentation principles of the quinoline nucleus and halogenated aromatic systems. This document is intended for researchers, scientists, and drug development professionals who seek to anticipate and interpret the mass spectral data of these emerging compounds.
Foundational Principles: The Fragmentation Behavior of Quinolines and Halogenated Aromatics
To predict the fragmentation of chloro-iodo quinolines, we must first understand the behavior of their constituent parts under mass spectrometric conditions, typically electron ionization (EI).
The Quinoline Nucleus: A Stable but Informative Core
The quinoline ring system, an aromatic heterocyclic structure, is relatively stable, often resulting in a prominent molecular ion peak (M+•) in the mass spectrum.[1] However, it does undergo characteristic fragmentation. The most notable fragmentation pathway for the quinoline radical cation is the loss of a neutral molecule of hydrogen cyanide (HCN), resulting in a C8H6+• fragment.[2][3] This fragmentation is a key identifier for the quinoline core.
Halogen Substituents: Directing the Fragmentation Cascade
Halogen atoms significantly influence the fragmentation patterns of aromatic compounds. The carbon-halogen (C-X) bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The C-I bond is the weakest, making it the most likely to cleave.[4]
-
Chlorine: Compounds containing chlorine exhibit a characteristic isotopic pattern due to the presence of two stable isotopes, 35Cl and 37Cl, in an approximate 3:1 natural abundance.[5][6] This results in an M+2 peak with about one-third the intensity of the molecular ion peak for a monochlorinated compound. Fragmentation often proceeds via the loss of a chlorine radical (•Cl) or a neutral HCl molecule.[7]
-
Iodine: Iodine is monoisotopic (127I), so it does not produce a characteristic isotopic pattern in the same way as chlorine or bromine.[4][8] The C-I bond is weak, leading to a very facile cleavage. The primary fragmentation pathway for iodo-aromatic compounds is the loss of an iodine radical (•I), often resulting in a very intense [M-I]+ peak which can sometimes be the base peak.[4][8] The m/z of 127 is also a strong indicator of an iodine-containing fragment.[4][8]
Predicted Fragmentation Patterns of Chloro-Iodo Quinolines: A Comparative Analysis
By combining the fragmentation behaviors of the quinoline nucleus and the halogen substituents, we can predict the likely fragmentation pathways for chloro-iodo quinolines. The position of the substituents on the quinoline ring will also influence the relative abundance of certain fragments, though a detailed analysis of all possible isomers is beyond the scope of this guide.
The primary fragmentation events are expected to be the cleavage of the carbon-halogen bonds, followed by fragmentation of the quinoline ring.
Initial Fragmentation: The Battle of the Halogens
Given the significant difference in the C-Cl and C-I bond strengths, the initial and most favorable fragmentation will be the loss of the iodine radical. This will result in a prominent [M-I]+ ion. The subsequent loss of a chlorine radical from this fragment is also a probable event. The alternative initial loss of a chlorine radical to form an [M-Cl]+ ion is expected to be a much less favorable pathway and would result in a fragment of lower abundance.
The workflow for the initial fragmentation can be visualized as follows:
Caption: Predicted initial fragmentation pathways for chloro-iodo quinolines.
Subsequent Fragmentations: Deconstruction of the Quinolone Core
Following the initial loss of one or both halogens, the resulting quinoline cation will undergo further fragmentation. The most characteristic of these is the loss of HCN.
A plausible fragmentation cascade is illustrated below:
Caption: Predicted major and minor fragmentation cascades for chloro-iodo quinolines.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for a generic chloro-iodo quinoline. The relative abundance is a prediction based on bond strengths and ion stability.
| Ion | Formation Pathway | Predicted Relative Abundance | Key Diagnostic Feature |
| M+• | Molecular Ion | Moderate to High | Isotopic pattern for one chlorine atom (M+2 peak at ~33% of M+) |
| [M-I]+ | Loss of Iodine Radical | High (Potentially Base Peak) | Loss of 127 Da from the molecular ion. |
| [M-Cl]+ | Loss of Chlorine Radical | Low to Moderate | Loss of 35/37 Da from the molecular ion. |
| [M-I-Cl]+ | Sequential loss of I and Cl | Moderate | Represents the bare quinoline cation radical. |
| [M-I-Cl-HCN]+ | Loss of HCN from [M-I-Cl]+ | Moderate | Characteristic fragmentation of the quinoline ring. |
Experimental Protocols
For researchers planning to analyze chloro-iodo quinolines, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can serve as a starting point.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the chloro-iodo quinoline standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentrations for analysis.
GC-MS with Electron Ionization (EI) Method
This protocol is a general guideline and should be optimized for the specific instrument and analytes.
Caption: Recommended GC-MS parameters for the analysis of chloro-iodo quinolines.
Conclusion
This guide provides a predictive framework for understanding the mass spectrometry fragmentation patterns of chloro-iodo quinolines. The key takeaways for researchers are:
-
Expect a prominent molecular ion peak with a characteristic M+2 isotopic signature for chlorine.
-
The primary and most abundant fragment will likely result from the loss of the iodine radical due to the weak C-I bond.
-
Subsequent fragmentation will involve the loss of the chlorine radical and the characteristic loss of HCN from the quinoline ring.
By leveraging these predictive insights, researchers can more effectively identify and characterize novel chloro-iodo quinoline compounds, accelerating research and development in their respective fields.
References
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]
-
MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]
-
Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry... PubMed. [Link]
-
Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. PMC. [Link]
-
mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. [Link]
-
Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. [Link]
-
mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
- Mass Spectrometry: Fragment
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data | AIP Publishing. [Link]
-
Chloro pattern in Mass Spectrometry. YouTube. [Link]
-
mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
- Interpret
-
Simple and Selective Determination of Free Chlorine in Aqueous Solutions by an Electrophilic Aromatic Substitution Reaction Followed by Liquid Chromatography Coupled with Mass Spectrometry. MDPI. [Link]
-
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]
-
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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- 4. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
